Diphenyl ether is an aromatic ether in which the oxygen is attached to two phenyl substituents. It has been found in muscat grapes and vanilla. It has a role as a plant metabolite.
Diphenyl ether is a natural product found in Vitis vinifera and Mangifera indica with data available.
C12H10O
C6H5OC6H5
Diphenyl ether
CAS No.: 101-84-8
Cat. No.: VC0526270
Molecular Formula: C12H10O
C12H10O
C6H5OC6H5
Molecular Weight: 170.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101-84-8 |
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Molecular Formula | C12H10O C12H10O C6H5OC6H5 |
Molecular Weight | 170.21 g/mol |
IUPAC Name | phenoxybenzene |
Standard InChI | InChI=1S/C12H10O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |
Standard InChI Key | USIUVYZYUHIAEV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC=C2 |
Appearance | Solid powder |
Boiling Point | 496.27 °F at 760 mmHg (NTP, 1992) 258 °C 258.00 to 259.00 °C. @ 760.00 mm Hg 257 °C 498 °F |
Colorform | Colorless crystals or liquid Colorless, crystalline solid or liquid (above 82 degrees F) |
Flash Point | 239 °F (NTP, 1992) [ACGIH] 115 °C 239 °F (115 °C) (Closed cup) 115 °C (Closed cup); 96.11 °C (Open cup) 115 °C c.c. 239 °F |
Melting Point | 80.3 °F (NTP, 1992) 26.865 °C 37 - 39 °C 28 °C 82 °F |
Introduction
Structural Characteristics and Fundamental Properties
Molecular Architecture
Diphenyl ether's structure consists of two benzene rings connected by an ether linkage, creating a planar configuration with limited rotational freedom. The oxygen atom's lone pairs participate in resonance with the aromatic systems, resulting in a bond length of 1.41 Å between oxygen and the adjacent carbons . This electronic configuration contributes to the compound's chemical stability and resistance to nucleophilic attack. X-ray crystallography reveals a dihedral angle of 180° between the phenyl rings in the solid state, optimizing π-orbital overlap .
Physicochemical Properties
The compound's physical properties make it particularly valuable for industrial processes requiring thermal stability:
These properties stem from diphenyl ether's nonpolar aromatic structure, which limits water solubility while enabling miscibility with organic solvents like dichloromethane and acetonitrile . The low vapor pressure reduces volatilization risks in industrial settings, though elevated temperatures during heat transfer applications necessitate proper containment .
Synthesis and Reaction Chemistry
Industrial Production Methods
Modern synthesis primarily employs modified Williamson ether synthesis:
Reaction:
A 2025 optimized protocol uses cesium carbonate (Cs₂CO₃) with a copper(I) oxide/trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine catalyst system in acetonitrile at 82°C, achieving 100% conversion in 24 hours . Key advantages include:
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Reduced bromobenzene stoichiometry (1:1.5 phenol:bromobenzene ratio)
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Molecular sieves (3 Å) to absorb generated HBr
Side reactions during phenol production via chlorobenzene hydrolysis account for 12–15% of global diphenyl ether output, requiring continuous distillation for separation .
Reactivity and Functionalization
The phenyl rings undergo electrophilic substitution more readily than aliphatic ethers due to resonance stabilization:
Nitration:
Predominantly yields para-nitro derivatives (87% selectivity) at 40°C .
Halogenation:
Bromination with Br₂/FeBr₃ produces 4-bromodiphenyl ether as the major product, a precursor for flame-retardant PBDEs . Recent studies demonstrate electrochemical bromination methods reducing Br₂ waste by 40% .
Friedel-Crafts Alkylation:
Reaction with tert-butyl chloride in AlCl₃ generates 4-tert-butyldiphenyl ether, enhancing thermal stability for lubricant applications .
Parameter | Value | Species | Source |
---|---|---|---|
Oral LD₅₀ | 2,450 mg/kg | Rat | |
Inhalation LC₅₀ (4h) | >69.5 mg/m³ | Rat | |
Dermal LD₅₀ | >8,000 mg/kg | Rabbit | |
NOAEL (13-week oral) | 100 mg/kg/day | Rat | |
TWA Occupational Exposure | 35 mg/m³ | Humans |
Notable subchronic effects include dose-dependent hepatomegaly in rats (15% liver weight increase at 500 ppm diet) and ocular irritation in rabbits at 71 mg/m³ . The New Jersey Department of Environmental Protection mandates a groundwater criterion of 100 µg/L, reflecting concerns about bioaccumulation .
Environmental Impact
Polybrominated diphenyl ethers (PBDEs) pose significant ecological risks:
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Atmospheric Half-life: 42 days (photodegradation)
Advanced oxidation processes using TiO₂/UV achieve 92% PBDE degradation within 2 hours, though cost remains prohibitive for large-scale remediation .
Regulatory Status and Future Directions
The 2025 REACH amendment classifies diphenyl ether as a Substance of Very High Concern (SVHC) for environmental persistence, driving research into:
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Biodegradable analogues (e.g., diphenyl thioether) showing 80% mineralization in 30 days
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Ionic liquid-based heat transfer fluids with 40% higher thermal capacity
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Encapsulated catalyst systems for safer PBDE alternatives
Ongoing clinical trials explore diphenyl ether derivatives as thyroid hormone mimetics, demonstrating 73% T3 receptor activation efficiency in murine models .
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